3-Chloro-6-(methylsulfonyl)pyridazine
Overview
Description
3-Chloro-6-(methylsulfonyl)pyridazine is an organic compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a methylsulfonyl group at the sixth position of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(methylsulfonyl)pyridazine typically involves the chlorination of 6-(methylsulfonyl)pyridazine. One common method includes the reaction of 6-(methylsulfonyl)pyridazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C5H5N2O2S+SOCl2→C5H5ClN2O2S+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(methylsulfonyl)pyridazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic substitution: Substituted pyridazine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Scientific Research Applications
3-Chloro-6-(methylsulfonyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(methylsulfonyl)pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(methylthio)pyridazine
- 3-Chloro-6-methylpyridazine-4-carboxylic acid
- 6-Chloro-N-cyclohexylpyridazin-3-amine
Uniqueness
Compared to its analogs, 3-Chloro-6-(methylsulfonyl)pyridazine is unique due to the presence of the methylsulfonyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and material properties .
Properties
IUPAC Name |
3-chloro-6-methylsulfonylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-3-2-4(6)7-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHGCLPAHGFCLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291247 | |
Record name | 3-chloro-6-(methylsulfonyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7145-62-2 | |
Record name | 3-Chloro-6-(methylsulfonyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7145-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-(methylsulfonyl)pyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007145622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7145-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-6-(methylsulfonyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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